(2-Phenoxyethyl)hydrazine
Overview
Description
“(2-Phenoxyethyl)hydrazine hydrochloride”, also known as PEH, is a hydrazine derivative used in the synthesis of various organic molecules. It has a molecular weight of 188.66 .
Molecular Structure Analysis
The InChI code for (2-Phenoxyethyl)hydrazine hydrochloride is1S/C8H12N2O.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H
. This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in the molecule. Physical And Chemical Properties Analysis
(2-Phenoxyethyl)hydrazine hydrochloride is a solid substance . It has a molecular weight of 188.66 .Scientific Research Applications
Fluorescent Probes for Measuring Hydrazine
(2-Phenoxyethyl)hydrazine, as a derivative of hydrazine, plays a crucial role in the development of fluorescent probes for hydrazine detection. Hydrazine is a highly active alkali used in various industries, but its toxicity necessitates efficient detection methods. A study describes a ratiometric fluorescent probe utilizing dicyanoisophorone for detecting hydrazine in biological and environmental samples. This probe shows low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).
Electrochemical Sensors for Water and Wastewater
Electrochemical sensors utilizing (2-Phenoxyethyl)hydrazine derivatives are important for determining hydrazine levels in water and wastewater. A study reports the preparation of a high sensitive electrochemical sensor for hydrazine determination, using a carbon paste electrode modified with specific nanocomposites. This sensor effectively detects hydrazine, highlighting its utility in environmental monitoring (Karimi-Maleh et al., 2014).
Hydrazine in Fenton Reactions
Research has explored the role of hydrazine in Fenton reactions, a process used for degrading organic pollutants. Hydrazine can act as a substitute for hydrogen in generating hydrogen peroxide, a key reactant in Fenton reactions. This application is significant for environmental cleanup processes (Yalfani et al., 2011).
DNA Damage Studies
The impact of hydrazine on DNA damage is a significant area of research. Studies have shown that hydrazine derivatives can cause damage to cellular macromolecules. Understanding these mechanisms is crucial for evaluating the toxicological effects of hydrazine-related compounds (Runge‐Morris et al., 1994).
Applications in Real-Time Detection
Research has also focused on developing real-time detection methods for hydrazine, utilizing (2-Phenoxyethyl)hydrazine derivatives. These methods include paper strip assays, soil analysis, and water testing, indicating the versatility of these compounds in various practical applications (Jung et al., 2019).
Safety And Hazards
Hydrazines are highly reactive and easily catch fire. Workers may be harmed from exposure to hydrazine. The level of harm depends upon the dose, duration, and work being done .
Relevant Papers There are several relevant papers that discuss the synthesis and pharmacological activities of phenoxy derivatives . These papers provide valuable insights into the chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .
properties
IUPAC Name |
2-phenoxyethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-10-6-7-11-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQBFZMPFQQOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903109 | |
Record name | NoName_3703 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxyethyl)hydrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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